![molecular formula C20H30N2O5 B12942513 N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)
N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-ILE-LEU-OH: , also known as N-CBZ-Ile-Ieu, is a dipeptide compound composed of isoleucine and leucine. It is often used in biochemical research to study enzyme kinetics and protein interactions. The compound is characterized by its protective carbobenzoxy (CBZ) group, which makes it a valuable substrate for various enzymatic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Z-ILE-LEU-OH can be synthesized through several methods. One common approach involves the reaction of N-CBZ-L-isoleucine with L-leucine methyl ester in the presence of chloroform, chloroformic acid ethyl ester, and triethylamine. The reaction product is then treated with aqueous sodium hydroxide in ethanol .
Industrial Production Methods: : Industrial production of Z-ILE-LEU-OH typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solid-phase peptide synthesis (SPPS) is also employed for efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions: : Z-ILE-LEU-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: : Z-ILE-LEU-OH is used to study enzyme kinetics and protein interactions. It serves as a substrate for carboxypeptidase enzymes, allowing researchers to analyze enzyme activity and specificity .
Biology: : In biological research, Z-ILE-LEU-OH is utilized to investigate protein-protein interactions and peptide binding. It helps in understanding the mechanisms of various biological processes .
Medicine: It is used to design peptide-based drugs and study their interactions with biological targets .
Industry: : Z-ILE-LEU-OH is employed in the production of peptide-based products and as a research tool in industrial laboratories .
Mécanisme D'action
Z-ILE-LEU-OH exerts its effects by interacting with specific enzymes and proteins. The compound’s CBZ group protects the dipeptide, allowing it to bind to enzyme active sites without undergoing immediate degradation. This interaction facilitates the study of enzyme kinetics and protein binding mechanisms .
Molecular Targets and Pathways: : The primary molecular targets of Z-ILE-LEU-OH are carboxypeptidase enzymes. The compound binds to the enzyme’s active site, enabling researchers to analyze enzyme activity and specificity. The pathways involved include peptide hydrolysis and protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Leu-Ile-OH: Another dipeptide with similar protective groups and applications.
Z-Leu-Phe-Gln-H: A tripeptide used in antiviral research.
L-Valine-L-Isoleucine: A compound used in chiral studies and crystallography.
Uniqueness: : Z-ILE-LEU-OH is unique due to its specific combination of isoleucine and leucine, making it a valuable tool for studying enzyme kinetics and protein interactions. Its protective CBZ group also distinguishes it from other dipeptides, allowing for more controlled and precise biochemical studies .
Propriétés
Formule moléculaire |
C20H30N2O5 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-5-14(4)17(18(23)21-16(19(24)25)11-13(2)3)22-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t14-,16-,17-/m0/s1 |
Clé InChI |
BSRAGXJNZJMFMY-XIRDDKMYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)
![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)
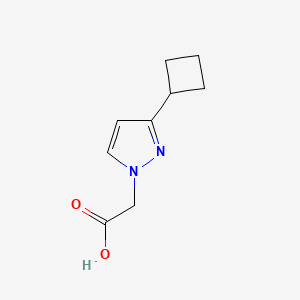
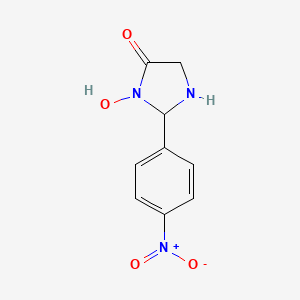
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)
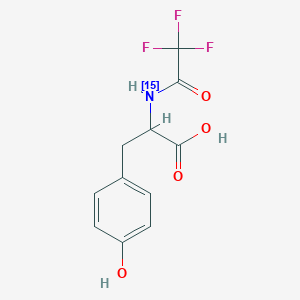
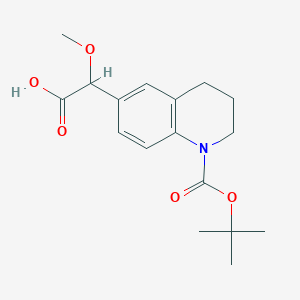
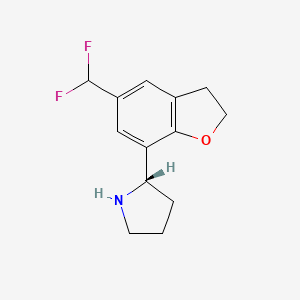

![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)
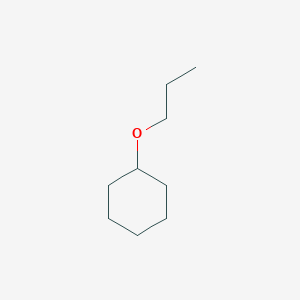
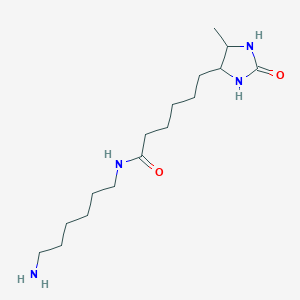
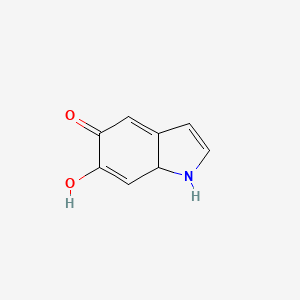
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrophenyl)sulfonyl)benzamide](/img/structure/B12942505.png)
